molecular formula C10H8BrN3OS B6898615 N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6898615
M. Wt: 298.16 g/mol
InChI Key: QJIHEWURIBFKPG-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a methyl group, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The pyridine ring can then be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a suitable boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the coupling reaction, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of both a pyridine and a thiazole ring in its structure. This combination of rings can confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3OS/c1-6-2-7(11)9(12-3-6)14-10(15)8-4-16-5-13-8/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIHEWURIBFKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C2=CSC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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